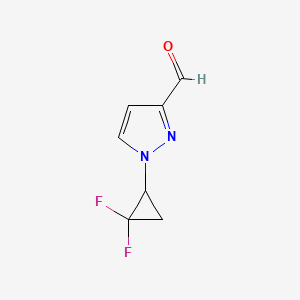

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde

Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde (CAS: 1374653-39-0) is a heterocyclic compound featuring a pyrazole core substituted with a 2,2-difluorocyclopropyl group at position 1 and a carbaldehyde moiety at position 3. Its molecular formula is C₁₁H₁₂F₂N₂O, with a molecular weight of 214.22 g/mol . The difluorocyclopropyl group introduces steric strain and electron-withdrawing effects, which may enhance metabolic stability and influence reactivity in synthetic applications. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, as indicated by its inclusion in Enamine Ltd.’s 2018 Building Blocks Catalogue .

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVCOKLKPRKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243515-73-1 | |

| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the cyclopropanation of alkenes with difluorocarbene precursors. The difluorocyclopropyl group can be introduced using reagents such as difluorocarbene generated from difluoromethylene phosphobetaine or other difluorocarbene sources .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid

Reduction: 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the difluorocyclopropyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₀H₇FN₂O

- Molecular Weight : 190.17 g/mol

- Substituents : A 2-fluorophenyl group at position 1 and a carbaldehyde at position 4.

- Key Differences : The planar aromatic fluorophenyl group contrasts with the strained difluorocyclopropyl group in the target compound. The carbaldehyde’s position (4 vs. 3) may alter electronic distribution and reactivity.

- Applications : Listed by AldrichCPR as a synthetic intermediate, suggesting roles in drug discovery or materials science .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : ~C₁₂H₉ClF₃N₂OS (estimated)

- Substituents : A 3-chlorophenylsulfanyl group, trifluoromethyl group, and carbaldehyde at position 4.

- The chlorophenylsulfanyl moiety may improve binding to biological targets.

- Applications : Structural features suggest utility in agrochemicals or antimicrobial agents, though specific data are unavailable in the provided evidence .

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

- Molecular Formula : C₆H₇N₃OS

- Molecular Weight : ~169.20 g/mol

- Substituents : Cyclopropyl group on a thiadiazole ring with a carbaldehyde at position 2.

- Key Differences: The thiadiazole core replaces pyrazole, altering hydrogen-bonding capacity and electronic properties. The cyclopropyl group is non-fluorinated, reducing steric and electronic effects compared to the target compound.

- Applications : Likely used in medicinal chemistry for heterocyclic diversity .

Functional Group Analysis and Implications

- Carbaldehyde Position :

- Fluorinated Substituents :

- Heterocyclic Cores :

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde | C₁₁H₁₂F₂N₂O | 214.22 | Difluorocyclopropyl, pyrazole-3-carbaldehyde |

| 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | C₁₀H₇FN₂O | 190.17 | 2-Fluorophenyl, pyrazole-4-carbaldehyde |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | ~C₁₂H₉ClF₃N₂OS | ~308.72 | 3-Chlorophenylsulfanyl, trifluoromethyl |

| 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | C₆H₇N₃OS | 169.20 | Cyclopropyl, thiadiazole-2-carbaldehyde |

Table 2. Bioactivity Trends in Pyrazole Derivatives (from )

| Property | IC₅₀/MIC Range | Test Organism |

|---|---|---|

| Antioxidant (DPPH) | 12–45 μg/mL | N/A |

| Antibacterial (MIC) | 8–64 μg/mL | Staphylococcus aureus |

| Antifungal (MIC) | 16–128 μg/mL | Candida albicans |

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde is a unique pyrazole derivative that has garnered attention in medicinal chemistry due to its distinctive structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈F₂N₂O. The compound features a difluorocyclopropyl group attached to a pyrazole ring, which contributes to its unique steric and electronic properties. The non-planar conformation of the pyrazole ring, as revealed by single-crystal X-ray diffraction studies, impacts its reactivity and interactions with biological targets.

Synthesis

Several methodologies have been developed for synthesizing this compound:

- Pd-Catalyzed Reactions : This method allows for the selective synthesis of various derivatives from gem-difluorocyclopropanes and primary anilines.

- Functional Group Transformations : The compound can serve as a precursor in synthesizing mono- and di-fluoroallylic amines.

Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antipyretic, antimicrobial, and antitumor effects. The structural characteristics of pyrazoles often influence their pharmacological profiles .

Comparative Analysis with Related Compounds

To better understand its potential biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-carbaldehyde | Methyl group at position 1 | Simpler structure; less steric hindrance |

| 3-Amino-1H-pyrazole-4-carbaldehyde | Amino group at position 3 | Potential for enhanced biological activity |

| 4-Methyl-1H-pyrazole-3-carbaldehyde | Methyl group at position 4 | Increased lipophilicity |

| 5-Fluoro-1H-pyrazole-3-carbaldehyde | Fluoro substituent at position 5 | Enhanced reactivity due to electronegative fluorine |

The difluorocyclopropyl substituent in this compound introduces distinct steric and electronic properties that may enhance its biological activity compared to other pyrazoles.

Case Studies and Research Findings

Recent literature highlights the diverse biological activities exhibited by pyrazole derivatives. For instance:

Q & A

Q. Q1. What are the primary synthetic routes for 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclopropanation of pyrazole derivatives or functionalization of preformed pyrazole-carbaldehyde scaffolds. Key steps include:

- Cyclopropanation : Reacting pyrazole-3-carbaldehyde with 2,2-difluorocyclopropane precursors (e.g., ethyl 2-(2,2-difluorocyclopropyl)acetate) under Pd-catalyzed cross-coupling conditions .

- Vilsmeier-Haack Reaction : Used to introduce the aldehyde group to pyrazole intermediates, followed by cyclopropane ring functionalization .

Q. Q2. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural validation of this compound?

Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement, particularly for resolving fluorine atom positions, which often exhibit anisotropic displacement parameters .

- Twinned Data Analysis : For cases of crystal twinning, employ SHELXPRO to partition datasets and validate using R-factor convergence (<5% difference) .

Q. Q3. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor in autoimmune disease research?

Methodological Answer :

- Kinase Binding Assays : Use fluorescence polarization (FP) assays to measure inhibition of TYK2/JAK1, with IC₅₀ values <50 nM considered potent .

- In Vivo Efficacy : Employ murine collagen-induced arthritis models, monitoring IL-6 suppression (EC₅₀ ~10 mg/kg) .

Q. Q4. How can conflicting NMR/IR data for the aldehyde and cyclopropane moieties be reconciled?

Methodological Answer :

- ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) may split due to coupling with adjacent pyrazole protons (J = 1–2 Hz). Use 2D-COSY to resolve overlapping signals .

- ¹⁹F NMR : The difluorocyclopropyl group shows two distinct signals (δ -120 to -125 ppm), with splitting patterns confirming geminal fluorine coupling (J = 240–260 Hz) .

Q. Q5. What strategies improve diastereoselectivity in cyclopropane ring formation during synthesis?

Methodological Answer :

- Chiral Ligands : Use (R)-BINAP in Pd-catalyzed reactions to achieve enantiomeric excess (ee) >85% .

- Low-Temperature Conditions : Conduct reactions at -20°C to minimize racemization, improving diastereomer ratios (dr) from 1:1 to 3:1 .

Critical Analysis : Computational modeling (e.g., DFT transition-state analysis) predicts steric hindrance from the pyrazole ring as the key selectivity driver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.